molecular formula C13H8N4 B2923089 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 72860-56-1

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B2923089
CAS RN: 72860-56-1
M. Wt: 220.235
InChI Key: JEIMLAZQABXLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of PP derivatives has been widely studied, and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines . The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . A highly enantioselective rhodium-catalyzed reductive dearomatization of 7-substituted pyrazolo[1,5-a] pyrimidines has been realized for the first time by two strategies to afford chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with excellent enantioselectivities of up to 98% ee .

Scientific Research Applications

Synthesis and Antibacterial Activity

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives have been synthesized through various reactions, demonstrating significant applications in the field of antibacterial activity. For instance, a study detailed the efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial effectiveness (Rostamizadeh et al., 2013). Additionally, the synthesis and biological evaluation of novel pyrazole and pyrimidine derivatives have been explored, with some compounds showing excellent in vitro antitumor activity against specific cell lines, alongside high antimicrobial and antioxidant activities (Farag & Fahim, 2019).

Novel Ring Systems and Derivatives

Innovative synthetic methods have led to the creation of novel ring systems incorporating this compound. For example, a concise and efficient approach has been reported for synthesizing tetrahydroheptaazadicyclopenta[a,j]anthracene-5,7-diones and related pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine-7-carbonitrile derivatives (Abdelhamid et al., 2020). These novel compounds broaden the scope of potential applications in various scientific fields.

Electrophilic Substitutions and Complex Syntheses

Studies have also delved into the electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. These reactions led to the creation of derivatives that could be significant in further scientific research (Atta, 2011). Additionally, microwave-assisted multicomponent synthesis methods have been developed for similar derivatives, contributing to the field of green chemistry and offering insights into the synthetic versatility of these compounds (Divate & Dhongade-Desai, 2014).

Corrosion Inhibition in Industrial Applications

Research has also explored the use of pyrazolo[1,5-a]pyrimidine derivatives in industrial applications, particularly as corrosion inhibitors in cooling water systems. This application is vital for maintaining the integrity of industrial machinery and infrastructure (Mahgoub, Abd‐El‐Nabey, & El-Samadisy, 2010).

Antimicrobial Activity and Deep Eutectic Solvents

The use of deep eutectic solvents (DES) in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been investigated, highlighting an environmentally friendly approach with high yields. The antimicrobial activity of these compounds further underscores their potential in medical and pharmaceutical research (Deshmukh, Dingore, Gaikwad, & Jachak, 2016).

Future Directions

The synthetic transformations involving the PP motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . Future research should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .

properties

IUPAC Name

7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4/c14-8-11-9-16-17-12(6-7-15-13(11)17)10-4-2-1-3-5-10/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIMLAZQABXLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A reaction mixture comprising 4.32 g. of 3-aminopyrazole-4-carbonitrile, 7.0 g. of 3-dimethylaminoacrylophenone and 25 ml. of glacial acetic acid is refluxed for 7 hours. The mixture is evaporated and the residue is treated as described in Example 1, giving the desired product, m.p. 230°-232° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.